molecular formula C15H18ClNO5 B5024298 diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate

diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate

Cat. No.: B5024298
M. Wt: 327.76 g/mol
InChI Key: RDHLZWAQELJEKC-UHFFFAOYSA-N
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Description

Diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate is a chemical compound with the molecular formula C15H18ClNO5 . It has an average mass of 327.760 Da and a monoisotopic mass of 327.087341 Da .


Synthesis Analysis

The synthesis of this compound could potentially involve a process similar to the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures. This makes separation of products difficult and yields lower .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be similar to those seen in the malonic ester synthesis . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Properties

IUPAC Name

diethyl 2-[(5-chloro-2-methoxyanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO5/c1-4-21-14(18)11(15(19)22-5-2)9-17-12-8-10(16)6-7-13(12)20-3/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHLZWAQELJEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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